3-Iodoazocan-2-one
Description
Significance of Eight-Membered Cyclic Amides (Azocan-2-ones) in Organic Synthesis
Eight-membered nitrogen-containing heterocycles, such as azocan-2-one, are integral structural motifs in numerous natural products and pharmacologically active compounds. rsc.orgnih.gov Despite their importance, the construction of these medium-sized rings is a significant challenge for synthetic chemists due to unfavorable entropic and enthalpic factors during cyclization. rsc.orgrsc.org
Modern synthetic chemistry has produced several advanced strategies to overcome these hurdles. Recent progress includes methods such as Pd-catalyzed cross-coupling reactions, Au-catalyzed cyclizations of alkynyl indoles, and [5+3] cycloaddition reactions, which have expanded the toolkit for accessing these valuable scaffolds. rsc.org For instance, nickel-catalyzed cycloetherification followed by a Claisen rearrangement has been developed as an effective method for producing eight-membered cyclic amines. nih.gov Furthermore, asymmetric catalytic methods are being developed to produce chiral eight-membered N-heterocycles with high stereoselectivity, highlighting their value as privileged structures in drug discovery. acs.org
Beyond their presence in complex targets, azocan-2-ones serve as important monomers. For example, ε-caprolactam, a smaller seven-membered homolog, is a well-known precursor to Nylon-6. Similarly, eight-membered lactams can be utilized in ring-opening polymerizations to create functional polymers and poly(ester-amide)s.
Overview of Halogenated Lactams as Key Synthetic Intermediates
Halogenated lactams, particularly α-halo lactams, are highly reactive and versatile intermediates in organic synthesis. nih.gov The presence of a halogen atom adjacent to the carbonyl group creates a potent electrophilic center at the α-carbon, making these compounds excellent alkylating agents. nih.govwikipedia.org
The synthesis of α-haloamides and their cyclic counterparts can be achieved through various methods, including the reaction of an α-haloacetyl halide with an amine or by direct halogenation of a carbonyl compound using reagents like N-iodosuccinimide (NIS) or a combination of copper(II) oxide and iodine. nih.govorganic-chemistry.org
The reactivity of α-halo lactams allows for a wide range of transformations:
Nucleophilic Substitution: They readily undergo SN2 reactions with various nucleophiles. This allows for the introduction of diverse functional groups at the α-position, leading to highly substituted lactam cores. nih.govresearchwithrutgers.com
Elimination Reactions: In the presence of a base, α-halo lactams can undergo elimination to form α,β-unsaturated lactams, which are themselves useful Michael acceptors. researchwithrutgers.com
Rearrangement Reactions: Cyclic α-halo ketones are known to undergo the Favorskii rearrangement, a ring-contraction reaction that proceeds through a cyclopropanone (B1606653) intermediate in the presence of a base. wikipedia.org
Carbon-Carbon Bond Formation: α-Iodo lactams are particularly useful in forming new carbon-carbon bonds. A notable example is the Reformatsky reaction, where an organozinc reagent generated from the α-iodo lactam condenses with aldehydes or ketones. wikipedia.orglibretexts.org This reaction is valuable for creating complex molecules, including other heterocyclic compounds.
This broad reactivity makes halogenated lactams powerful building blocks for constructing complex molecular architectures, including other heterocycles and natural products. nih.govwikipedia.org
Structural Context of the 3-Iodoazocan-2-one Motif within Nitrogen Heterocycles
Nitrogen heterocycles are a cornerstone of medicinal chemistry and materials science, with their skeletons forming the core of a vast number of pharmaceuticals, natural products, and functional materials. rsc.orgresearchgate.net this compound belongs to this broad class and can be deconstructed into several key structural components that define its chemical character.
Structurally, it is:
A saturated eight-membered nitrogen heterocycle (an azocane (B75157) derivative). nih.gov
A lactam , containing a cyclic amide functional group. libretexts.org
An α-iodoamide , where the iodine atom is positioned on the carbon alpha to the amide carbonyl. nih.gov
The combination of these features in a single molecule, this compound, makes it a specialized synthetic intermediate. The eight-membered ring provides a flexible, three-dimensional scaffold. The lactam amide bond is relatively stable but can be cleaved under specific conditions. libretexts.org Most importantly, the C-I bond at the α-position is the molecule's primary reactive site. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-I bond, making the carbon highly susceptible to nucleophilic attack and the iodine a good leaving group. nih.gov
This inherent reactivity means that this compound is not typically an end-product but rather a precursor designed for subsequent chemical modification. Its utility lies in its ability to act as a key intermediate for introducing further complexity, for example, through substitution reactions to append new functional groups or through carbon-carbon bond-forming reactions like the Reformatsky reaction to build larger molecular frameworks. researchwithrutgers.comwikipedia.org
Data Tables
Table 1: Chemical Properties of Azocan-2-one This interactive table provides key chemical data for the parent compound, Azocan-2-one.
| Property | Value | Source |
| IUPAC Name | Azocan-2-one | matrix-fine-chemicals.com |
| Other Names | 2-Azacyclooctanone; Heptamethylenimin-2-on | matrix-fine-chemicals.com |
| CAS Number | 673-66-5 | matrix-fine-chemicals.com |
| Molecular Formula | C₇H₁₃NO | matrix-fine-chemicals.com |
| Molecular Weight | 127.19 g/mol | matrix-fine-chemicals.com |
| SMILES | O=C1CCCCCCN1 | matrix-fine-chemicals.com |
| InChIKey | CJYXCQLOZNIMFP-UHFFFAOYSA-N | matrix-fine-chemicals.com |
Structure
3D Structure
Properties
Molecular Formula |
C7H12INO |
|---|---|
Molecular Weight |
253.08 g/mol |
IUPAC Name |
3-iodoazocan-2-one |
InChI |
InChI=1S/C7H12INO/c8-6-4-2-1-3-5-9-7(6)10/h6H,1-5H2,(H,9,10) |
InChI Key |
YFPAAMKUZJCMGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)NCC1)I |
Origin of Product |
United States |
Synthetic Methodologies for 3 Iodoazocan 2 One and Congeners
Approaches to Azocan-2-one Ring Formation
The construction of the eight-membered azocan-2-one ring is a notable challenge in organic synthesis due to unfavorable entropic factors and transannular strain. au.dk Effective methodologies have been developed that leverage radical intermediates or iodine's unique reactivity to facilitate this ring closure.
Radical Cyclization Strategies for Eight-Membered Lactam Synthesis
Radical cyclization, particularly involving α-carbamoyl radicals, has emerged as a powerful tool for synthesizing complex heterocyclic molecules, including eight-membered lactams. acs.org This approach offers unique pathways for carbon-carbon bond formation with high levels of selectivity. acs.org
The iodine-atom-transfer radical cyclization of specific acyclic precursors provides a highly effective and selective route to substituted azocan-2-ones. nih.gov Studies have shown that N-ethoxycarbonyl-substituted N-(pent-4-enyl)-2-iodoalkanamides are excellent substrates for this transformation. nih.govacs.org When these precursors are subjected to radical-forming conditions, they undergo an 8-endo cyclization to produce the desired eight-membered ring.
A key development in this area is the use of Lewis acids and ligands to control the reaction's stereochemical outcome. For instance, in the presence of magnesium perchlorate (B79767) (Mg(ClO₄)₂) and a bis(oxazoline) ligand, the cyclization of N-(pent-4-enyl)-2-iodoalkanamides yields exclusively 3,5-trans-substituted azocan-2-ones in high yields. nih.govacs.org This high degree of stereocontrol is attributed to the formation of a rigid, chelated radical intermediate that dictates the trajectory of the subsequent bond-forming steps. nih.gov
Similarly, using a different Lewis acid, boron trifluoride etherate (BF₃·OEt₂), in conjunction with water, promotes the cyclization of N-ethoxycarbonyl-N-(2-allylaryl)-2-iodoalkanamides to give benzazocanone products with a 3,5-cis configuration. nih.gov The ability to switch the stereochemical outcome from trans to cis by simply changing the Lewis acid highlights the tunability and synthetic utility of this method. nih.govacs.org
| Precursor Substrate | Lewis Acid / Additive | Product Stereochemistry | Yield |
|---|---|---|---|
| N-ethoxycarbonyl-N-(pent-4-enyl)-2-iodoalkanamide | Mg(ClO₄)₂ / bis(oxazoline) | 3,5-trans-azocan-2-one | Excellent |
| N-ethoxycarbonyl-N-(2-allylaryl)-2-iodoalkanamide | BF₃·OEt₂ / H₂O | 3,5-cis-benzazocanone | High |
The formation of eight-membered rings via radical cyclization often competes with other potential pathways, such as 7-exo or 5-exo cyclizations. However, for α-carbamoyl radicals derived from N-(4-pentenyl)iodoacetamides, a strong preference for the 8-endo-trig cyclization is observed. nih.govacs.org This regioselectivity is contrary to Baldwin's rules for radical cyclizations, which generally favor exo pathways.
Theoretical and experimental studies have provided significant insight into this preference. Density functional theory (DFT) calculations (at the B3LYP/6-31G* level) revealed that the transition states for the 8-endo cyclization of N-alkenyl-substituted α-carbamoyl radicals are significantly more stable than those for the corresponding 7-exo pathway. nih.govnih.govacs.org This inherent kinetic preference makes the 8-endo route the dominant reaction channel. nih.gov
The mechanism is further influenced by the conformation of the amide within the radical intermediate. In the absence of a Lewis acid, the cyclization is believed to proceed through a more stable E-conformational transition state. nih.gov However, when a bidentate Lewis acid like Mg(ClO₄)₂ is present, it chelates with the carbonyl groups, locking the intermediate into a Z-conformation. nih.govacs.org This chelation not only enhances the efficiency of the cyclization but also provides a more rigid structure, leading to better stereocontrol during the final iodine-atom abstraction step. nih.gov Further studies have shown that the 8-endo cyclization rate is comparable to the 5-exo pathway for radicals fixed in a Z-conformation, but for standard NH-amide substrates, the 8-endo mode is fundamentally preferred because it can proceed via the more stable E-conformation. nih.gov
| Cyclization Competition | Substrate Type | Observed Preference | Mechanistic Rationale |
|---|---|---|---|
| 8-Endo vs. 7-Exo | N-alkenyl-substituted iodoamides | 8-Endo | The 8-endo transition state is energetically more favorable than the 7-exo transition state. |
| 8-Endo vs. 5-Exo | NH-amide substrates | 8-Endo | The 8-endo pathway proceeds via a stable E-conformational transition state, while the 5-exo requires a less stable Z-conformation. |
| 8-Endo vs. 7-Exo | N-(2-allylphenyl)-substituted iodoamides | 8-Endo (preferred) | Transition state energies for 8-endo and 7-exo pathways are comparable, but the 8-endo product is typically favored. |
Iodine-Mediated Cyclization Reactions
Iodine-mediated cyclizations, often termed iodolactamization when forming lactams, represent another key strategy for constructing the 3-iodoazocan-2-one scaffold. This method relies on the electrophilic nature of iodine to activate a carbon-carbon double bond toward intramolecular nucleophilic attack by a nitrogen atom.
The general mechanism for iodine-mediated cyclization involves the reaction of an unsaturated substrate, such as an N-alkenyl amide, with an electrophilic iodine source (e.g., I₂). This forms a cyclic iodonium (B1229267) ion intermediate. The pendant amide nitrogen then acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion bridge. This attack proceeds in an anti-fashion relative to the iodine bridge, leading to the formation of the heterocyclic ring and incorporating the iodine atom into the product.
For the synthesis of this compound, a suitable precursor would be an acyclic amide possessing a strategically placed double bond, such as N-substituted hept-6-enamide. Upon treatment with iodine and a base (to enhance the nucleophilicity of the amide), the reaction would proceed through an 8-endo-trig cyclization pathway to furnish the eight-membered iodolactam. The regioselectivity of the nucleophilic attack determines the final position of the iodine atom on the lactam ring.
Achieving enantioselectivity in iodocyclization reactions, particularly for the formation of medium-sized rings like azocan-2-ones, is a significant synthetic challenge. au.dknih.gov While highly effective enantioselective methods exist for creating smaller five- and six-membered rings, these protocols often fail when applied to substrates designed to form seven- or eight-membered rings. nih.govresearchgate.net
Recent advances have focused on the development of chiral catalysts that can control the stereochemical outcome of the cyclization. Research into the formation of 7-membered ε-lactones has shown that bifunctional catalysts can be effective. nih.govresearchgate.net For example, a catalyst system combining a bifunctional Brønsted acid/aminocatalyst (BAM catalyst), molecular iodine (I₂), and a hypervalent iodine(III) reagent like phenyliodine diacetate (PIDA) has been used to achieve the first highly enantioselective 7-exo-trig iodolactonizations of conformationally flexible substrates. nih.govresearchgate.net The working hypothesis is that the chiral catalyst engages the iodine reagent through hydrogen bonding, creating a chiral environment that directs the intramolecular cyclization. researchgate.net
Although the direct application of these specific catalysts to the 8-endo formation of this compound is not yet extensively documented, these findings provide a crucial blueprint. They demonstrate that overcoming the high entropic and energetic barriers associated with medium-ring formation in an enantioselective manner is feasible through sophisticated catalyst design. au.dkdntb.gov.ua The development of catalysts tailored for 8-endo iodolactamization remains an active area of research.
| Substrate Substitution | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Biphenyl | BAM catalyst, I₂, PIDA | 72 | 84 |
| meta-Methoxy Phenyl | BAM catalyst, I₂, PIDA | 63 | 90 |
| para-Methoxy Phenyl | BAM catalyst, I₂, PIDA | 53 | 49 |
| para-tert-Butyl Phenyl | BAM catalyst, I₂, PIDA | 66 | 83 |
Other Cyclization Methods Leading to Azocanone Scaffolds
The formation of the azocanone (eight-membered lactam) ring is a significant challenge in organic synthesis due to unfavorable enthalpic and entropic factors associated with medium-sized rings. Beyond the direct iodocyclization to form this compound, other methods have been developed to construct the core azocanone scaffold. One notable method involves the cyclization of unsaturated amides. A specific approach utilizes N,O-bis(trimethylsilyl)imidate derivatives as key intermediates. In this process, an unsaturated amide is first treated with trimethylsilyl (B98337) triflate, followed by the addition of iodine in tetrahydrofuran (B95107) to yield the iodo lactam. researchwithrutgers.com This method provides a direct route to functionalized lactams.
Ring-expansion strategies have also been employed, where a smaller, more readily available ring system is expanded to the eight-membered azocanone. Another approach is the intramolecular cyclization of linear amino acids. For instance, the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, while forming a six-membered ring, employs the cyclization of amino-acid precursors, a principle that can be extended to larger ring systems like azocanones. nih.gov These methods often require careful selection of activating agents and reaction conditions to favor the desired intramolecular cyclization over competing intermolecular polymerization.
Stereochemical Control in the Synthesis of this compound
Achieving control over the three-dimensional arrangement of atoms (stereochemistry) is paramount, particularly at the C3 position bearing the iodine atom. The relative orientation of the iodo group to other substituents on the azocanone ring can significantly impact the molecule's properties and subsequent reactivity.
Diastereoselective Synthesis Approaches
Diastereoselective synthesis aims to produce one diastereomer of a compound in preference to others. In the context of this compound, this typically involves controlling the approach of the electrophilic iodine source to the double bond of an unsaturated precursor. The stereochemical outcome is often dictated by the existing stereocenters in the molecule (substrate control) or by the reagents used (reagent control).
While specific studies on this compound are not extensively detailed in the provided literature, the principles can be drawn from related systems. For example, in the synthesis of oxazolidin-2-ones, an asymmetric aldol (B89426) reaction combined with a Curtius rearrangement allows for the creation of specific stereoisomers. nih.gov This highlights a strategy where stereocenters are set early in a synthetic sequence, and subsequent cyclization proceeds with that stereochemistry intact. For an acyclic precursor to this compound, pre-existing chiral centers in the carbon chain can direct the iodocyclization to favor one diastereomer by sterically hindering one face of the double bond.
Influence of Lewis Acids on Stereochemical Outcome
Lewis acids are electron-pair acceptors that can significantly influence the rate and selectivity of organic reactions. nih.gov In the synthesis of iodo-heterocycles, Lewis acids can play a crucial role in activating the substrate and controlling the stereochemical outcome. researchwithrutgers.com
A relevant example is the Lewis acid-catalyzed Friedel-Crafts cyclization of iodinated allylic alcohols to form 3-iodo-1(H)-indene derivatives. researchgate.net In this reaction, a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) coordinates to the alcohol, facilitating the formation of a carbocation and promoting cyclization. This coordination can lock the conformation of the transition state, leading to a preferred stereochemical pathway.
Similarly, in the context of this compound synthesis from an unsaturated amide, a Lewis acid could coordinate to the amide oxygen. This activation would make the double bond more susceptible to attack by iodine and could also create a more rigid, ordered transition state. The choice of Lewis acid and its steric bulk can directly impact the diastereomeric ratio of the product. researchgate.net For instance, studies on aldol reactions show that changing from a less bulky Lewis acid like trimethylsilyl triflate (TMSOTf) to a more bulky one like triisopropylsilyl triflate (TIPSOTf) can significantly increase the diastereomeric ratio of the products. researchgate.net This principle is broadly applicable to stereoselective cyclizations.
Table 1: Effect of Silyl Triflates on Diastereoselectivity in a Model Aldol Reaction This table illustrates the principle that the steric bulk of a Lewis acid's counter-ion can influence stereochemical outcomes, a concept applicable to iodolactamization.
| Entry | Silyl Triflate Reagent | Diastereomeric Ratio (anti:syn) |
|---|---|---|
| 1 | TMSOTf | Lower |
| 2 | TBSOTf | Moderate |
| 3 | TESOTf | Higher |
| 4 | TIPSOTf | 85:15 |
Data derived from a study on nickel(II)-catalyzed asymmetric aldol reactions. researchgate.net
Precursor Design and Elaboration for this compound Synthesis
The successful synthesis of this compound is critically dependent on the design and availability of a suitable acyclic precursor. The most common precursor for iodolactamization is an unsaturated amide of appropriate chain length. researchwithrutgers.com For an azocan-2-one ring, this would typically be a hept-6-enamide or a related isomer.
The synthesis of this precursor involves standard peptide coupling techniques, reacting an unsaturated carboxylic acid with an amine, or vice versa. For example, a general approach could involve coupling 6-heptenoic acid with an appropriate amine or ammonia (B1221849) source. The elaboration of this precursor might involve introducing substituents or chiral centers onto the carbon backbone before the cyclization step. This strategy allows for the synthesis of more complex and functionally diverse azocanone derivatives. The design process must ensure that the double bond is positioned correctly to facilitate the desired 8-endo-trig or a feasible exo-trig cyclization upon treatment with an iodine source.
One-Pot Synthetic Protocols for Related Iodolactam Systems
While a specific one-pot protocol for this compound is not detailed, methods for related systems provide a clear blueprint. For instance, the synthesis of γ-lactams (five-membered rings) has been achieved in a one-pot diastereoselective process starting from ketoaziridines. rsc.org Hypervalent iodine reagents are often used in such protocols. A one-pot method for synthesizing isoxazolines and isoxazoles involves the in situ generation of a nitrile oxide from an oxime using a hypervalent iodine reagent, followed by its immediate 1,3-dipolar cycloaddition with an alkene or alkyne. rsc.org
Applying this concept to this compound, a potential one-pot protocol could involve the generation of the unsaturated amide precursor in situ, followed by the direct addition of an iodinating agent to effect the cyclization. For example, a three-component reaction between an amino alcohol, an unsaturated acid chloride, and an iodine source could conceivably be developed under carefully controlled conditions to yield the target iodolactam in a single operation. The synthesis of N-iodo sulfoximines from sulfides in a one-pot cascade demonstrates the feasibility of combining amination and iodination steps efficiently. nih.gov
Advanced Spectroscopic Elucidation of 3 Iodoazocan 2 One Structure and Conformation
Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Connectivity and Environment
A ¹H NMR spectrum of 3-Iodoazocan-2-one would be essential for mapping the proton framework of the molecule. This spectrum would reveal the chemical shift of each unique proton, providing insight into its electronic environment. For instance, the proton at the C3 position, bonded to the same carbon as the iodine atom, would be expected to appear at a distinct downfield shift. The multiplicity (singlet, doublet, triplet, etc.) of each signal would indicate the number of neighboring protons, allowing for the determination of proton-proton connectivity. Integration of the signals would confirm the number of protons corresponding to each resonance. However, no experimental ¹H NMR data for this compound is currently available.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information on the carbon backbone of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would be indicative of the carbon's hybridization and bonding environment. For example, the carbonyl carbon (C2) of the lactam ring would be expected at a significant downfield shift (typically >170 ppm). The carbon bearing the iodine (C3) would also have a characteristic chemical shift, influenced by the electronegativity of the halogen. Without experimental data, a precise analysis of the carbon skeleton is not feasible. organicchemistrydata.org
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural Assignments
Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the ¹H and ¹³C signals and elucidating the molecule's conformation.
COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, typically over two or three bonds, confirming the connectivity established by ¹H NMR multiplicity.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing a definitive link between the ¹H and ¹³C spectra. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (over two to three bonds). This is particularly useful for identifying quaternary carbons and piecing together the molecular structure by connecting different spin systems.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is crucial for determining the three-dimensional structure and preferred conformation of the flexible eight-membered azocane (B75157) ring.
The absence of any of these 2D NMR datasets for this compound in the searched literature prevents any detailed structural or conformational analysis.
Vibrational Spectroscopic Analysis
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
An FTIR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A strong absorption band would be expected for the carbonyl (C=O) stretching vibration of the amide group, typically in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the amide would appear as a sharp peak around 3200-3400 cm⁻¹. The C-N stretching and C-I stretching vibrations would be found in the fingerprint region of the spectrum. No such spectrum is currently published.
Raman Spectroscopy for Vibrational Fingerprint Analysis
Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov In a Raman spectrum of this compound, the C-I stretching vibration would likely be a strong and characteristic signal, as heavy atoms often give rise to intense Raman bands at low frequencies. The carbonyl group and the skeletal vibrations of the azocane ring would also contribute to the unique Raman fingerprint of the molecule. As with the other techniques, no experimental Raman data for this compound could be located. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing highly accurate mass-to-charge ratio (m/z) measurements. For this compound, with a chemical formula of C7H12INO, HRMS analysis is critical to distinguish it from other potential isobaric species.
A search of scientific literature and chemical databases yielded no specific experimental HRMS data for this compound. However, the theoretical exact mass can be calculated to guide future analysis.
Theoretical HRMS Data for this compound (C7H12INO)
| Ion Species | Theoretical m/z |
|---|---|
| [M+H]⁺ | 268.9982 |
| [M+Na]⁺ | 290.9801 |
| [M+K]⁺ | 306.9541 |
Note: These values are calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O).
In a typical HRMS experiment, a sample of this compound would be ionized, commonly using electrospray ionization (ESI), and the resulting ions analyzed by a high-resolution mass analyzer such as an Orbitrap or a time-of-flight (TOF) instrument. researchgate.netnih.gov The experimentally measured m/z value, if found to be within a narrow tolerance (typically < 5 ppm) of the calculated value for a protonated molecule ([M+H]⁺), would provide strong evidence for the assigned molecular formula. nih.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uniovi.es This technique would provide unequivocal information on the bond lengths, bond angles, and torsion angles of this compound, revealing the solid-state conformation of the eight-membered ring and the stereochemical relationship between the iodine atom and the carbonyl group.
A comprehensive search of crystallographic databases reveals that no crystal structure for this compound has been deposited or published to date. For a successful X-ray diffraction study, a high-quality single crystal of the compound would be required. uniovi.es The crystal would be exposed to an X-ray beam, and the resulting diffraction pattern would be used to calculate an electron density map, from which the atomic positions can be determined. utdallas.edu
Hypothetical Crystallographic Data Table for this compound
| Parameter | Expected Value/System |
|---|---|
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined |
| Key Bond Lengths (Å) | C3-I, C2=O, N1-C2, N1-C8 |
| Key Bond Angles (°) | I-C3-C2, O=C2-N1, C3-C2-N1 |
| Torsion Angles (°) | Defining the ring conformation |
Note: This table represents the type of data that would be obtained from an X-ray crystallographic analysis.
Analysis of related structures, such as other substituted lactams or iodo-containing heterocycles, suggests that intermolecular interactions, like hydrogen bonding involving the amide N-H and carbonyl oxygen, and potentially halogen bonding involving the iodine atom, could play a significant role in the crystal packing. nih.govsciforum.net
Advanced Spectroscopic Methods for Conformational Analysis
The eight-membered azocane ring is known for its conformational flexibility. Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for investigating the conformational landscape of this compound in solution.
While specific studies on this compound are not available in the current literature, the approach to its conformational analysis can be outlined based on established methodologies for cyclic compounds. nih.govlumenlearning.com One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be essential for the initial assignment of all proton and carbon signals.
The conformational dynamics can be elucidated through techniques such as:
Variable-Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants, or the coalescence of signals. This would indicate the presence of multiple conformers in equilibrium and allow for the determination of the energetic barriers between them.
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close to each other, providing crucial distance constraints for determining the preferred conformation(s) in solution. For example, NOEs between the proton at C3 and other protons across the ring would help to define the ring's folding.
Computational Modeling: Quantum mechanical calculations, such as Density Functional Theory (DFT), would be used to predict the relative energies of different possible conformers (e.g., boat-chair, twist-boat). core.ac.uk The calculated NMR parameters (chemical shifts, coupling constants) for the lowest energy conformers could then be compared with the experimental data to identify the most probable solution-state structure. researchgate.net
The presence of the bulky iodine atom at the C3 position is expected to significantly influence the conformational equilibrium of the azocan-2-one ring, likely favoring conformations that minimize steric strain.
Reactivity and Chemical Transformations of 3 Iodoazocan 2 One
Transformations Involving the Iodine Moiety
The carbon-iodine (C-I) bond is the most reactive site on the 3-iodoazocan-2-one molecule under many conditions. Iodine is an excellent leaving group, making the C-3 position susceptible to a variety of reactions.
The C-I bond in this compound is polarized, with the carbon atom being electrophilic and thus a target for nucleophiles. uchicago.edu These reactions typically proceed via an S\textsubscript{N}2 mechanism, leading to the displacement of the iodide ion by a wide range of nucleophiles. siue.edu
The general form of this reaction can be represented as: Nuc:⁻ + this compound → 3-Nuc-azocan-2-one + I⁻
A variety of nucleophiles can be employed in this transformation, leading to a diverse array of substituted azocan-2-one derivatives. The choice of nucleophile, solvent, and reaction conditions can be tailored to achieve the desired product.
| Nucleophile (Nuc:⁻) | Reagent Example | Product |
| Hydroxide (OH⁻) | Sodium Hydroxide | 3-Hydroxyazocan-2-one |
| Alkoxide (RO⁻) | Sodium Methoxide | 3-Methoxyazocan-2-one |
| Azide (B81097) (N₃⁻) | Sodium Azide | 3-Azidoazocan-2-one |
| Cyanide (CN⁻) | Sodium Cyanide | Azocan-2-one-3-carbonitrile |
| Thiolate (RS⁻) | Sodium Thiophenoxide | 3-(Phenylthio)azocan-2-one |
This table presents hypothetical yet chemically plausible outcomes for nucleophilic substitution reactions on this compound.
The iodine atom can be removed and replaced with a hydrogen atom through reductive dehalogenation. This transformation is valuable for synthesizing the parent azocan-2-one ring system or for introducing isotopic labels. Common methods for reductive dehalogenation involve the use of reducing agents such as tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN), or catalytic hydrogenation.
Reductive Dehalogenation Methods
| Reagent System | Reaction Type | Product |
|---|---|---|
| Bu₃SnH, AIBN | Radical Reduction | Azocan-2-one |
| H₂, Pd/C | Catalytic Hydrogenation | Azocan-2-one |
This table illustrates potential methods for the reductive dehalogenation of this compound.
The efficiency of these methods can be influenced by factors such as the choice of catalyst and solvent. researchgate.net
Treatment of this compound with a non-nucleophilic, strong base can induce an elimination reaction to form an unsaturated lactam. The most common mechanism for this dehydrohalogenation is the E2 (bimolecular elimination) pathway, which involves a concerted removal of a proton from the C-4 position and the departure of the iodide leaving group from C-3. iitk.ac.inyoutube.com
The regioselectivity of this reaction is an important consideration. Depending on the reaction conditions and the stereochemistry of the substrate, different unsaturated lactam isomers could potentially be formed. The use of a sterically hindered base, such as potassium tert-butoxide, often favors the formation of the less substituted (Hofmann) product, while a smaller, strong base like sodium ethoxide may favor the more substituted (Zaitsev) product. khanacademy.org
Base-Induced Elimination Products
| Base | Potential Major Product |
|---|---|
| Potassium tert-butoxide | Azoc-3-en-2-one |
This table outlines the plausible regiochemical outcomes of the elimination reaction based on the choice of base.
The E1cB (Elimination Unimolecular Conjugate Base) mechanism could also be a possible pathway, particularly if the proton at the α-position to the carbonyl (C-4) is sufficiently acidic. nih.govlibretexts.org
Reactions at the Lactam Carbonyl Group
The carbonyl group of the lactam is an electrophilic center, although generally less reactive than the carbonyl of an acyclic amide due to ring strain and resonance effects.
Under forcing conditions, such as strong acid or base catalysis, the lactam can undergo nucleophilic acyl substitution. For example, hydrolysis with aqueous acid or base will lead to the opening of the lactam ring to form the corresponding amino acid.
Ring-Opening Reactions
| Reagents | Reaction Type | Product |
|---|---|---|
| H₃O⁺, heat | Acid-catalyzed hydrolysis | 3-Iodo-8-aminooctanoic acid |
| NaOH, H₂O, heat | Base-catalyzed hydrolysis | Sodium 3-iodo-8-aminooctanoate |
This table shows potential products from the nucleophilic acyl substitution of this compound.
Aminolysis, the reaction with amines, can also occur, leading to the formation of N-substituted derivatives of 3-iodo-8-aminooctanamide.
Transformations of the Azocanone Ring System
The eight-membered ring of this compound can undergo significant structural changes, such as ring contraction or expansion, under specific reaction conditions. These transformations are often synthetically useful for accessing different heterocyclic or carbocyclic frameworks. wikipedia.orgetsu.edu
Ring contraction of cyclic ketones and their derivatives can be mediated by various reagents, including hypervalent iodine compounds. nih.govnih.gov For instance, treatment of a cyclic ketone with a reagent like iodobenzene (B50100) diacetate can lead to an oxidative rearrangement, resulting in a ring-contracted product. While this compound is already an iodo-substituted lactam, related oxidative conditions or base-induced rearrangements could potentially lead to the formation of substituted piperidine (B6355638) or pyrrolidine (B122466) derivatives.
Conversely, ring expansion reactions, though less common for lactams of this size, could theoretically be achieved through specific multi-step sequences, potentially leading to larger ring systems.
Potential Ring Transformation Products
| Reaction Type | Potential Product Class |
|---|---|
| Oxidative Rearrangement | Substituted Piperidines |
This table provides a speculative overview of the types of ring systems that might be accessible from this compound through rearrangement reactions.
Ring-Opening Reactions
The eight-membered ring of azocan-2-one is susceptible to ring-opening reactions under certain conditions, a reactivity that can be influenced by the presence of the iodo substituent at the α-position. Acid-mediated conditions, in particular, have been shown to facilitate the cleavage of the amide bond in lactams, including seven- and eight-membered rings. rsc.org
In the presence of a strong acid such as triflic acid, it is proposed that the carbonyl oxygen of this compound would be protonated, activating the lactam towards nucleophilic attack. This can lead to the cleavage of the endocyclic C-N bond, resulting in an ω-amino carboxylic acid derivative. For instance, studies on α-aryl lactams have demonstrated that treatment with triflic acid can lead to ring-opened products. rsc.org While the aryl group in those studies plays a role in stabilizing intermediates, the fundamental principle of acid-catalyzed ring opening is applicable.
Table 1: Representative Acid-Mediated Ring-Opening of Lactams This table presents analogous reactions as direct data for this compound is not available.
| Lactam Substrate | Reagent | Product | Reference |
| 4-Aryl-azetidin-2-one | Triflic Acid | Cinnamamide | rsc.org |
| 7- and 8-membered α-Aryl-lactams | Triflic Acid | Ring-opened diphenylalkylamides | rsc.org |
The reaction of this compound under these conditions would likely yield an 8-amino-3-iodooctanoic acid derivative. The presence of the iodo group might also influence the reaction by participating in or directing subsequent transformations.
Ring Contraction and Expansion Reactions
The manipulation of the ring size of this compound, either through contraction or expansion, represents a pathway to novel heterocyclic structures.
Ring Contraction: Ring contraction reactions of cyclic ketones and their derivatives are well-documented and often proceed through rearrangements involving carbocationic or carbenoid intermediates. wikipedia.orgetsu.edu For α-halo ketones, the Favorskii rearrangement is a classic example of ring contraction. While this compound is a lactam, under basic conditions, deprotonation α to the carbonyl could potentially initiate a similar rearrangement, leading to a seven-membered ring containing a carboxylic acid derivative. However, the stability of the eight-membered ring and the specific reactivity of the α-iodo lactam would be critical factors.
Another potential pathway for ring contraction involves hypervalent iodine reagents. researchgate.net These reagents have been shown to promote the ring contraction of various cyclic systems. researchgate.netresearchgate.netresearchgate.net For instance, the reaction of cyclic alkenes with reagents like hydroxy(tosyloxy)iodobenzene (HTIB) can lead to ring-contracted products. researchgate.net While this has not been specifically demonstrated for this compound, it represents a plausible synthetic strategy.
Ring Expansion: The synthesis of medium-ring lactams, such as derivatives of azocan-2-one, can be achieved through ring expansion reactions of smaller lactams. nih.govnih.govresearchgate.net For example, the ub.eduub.edu sigmatropic rearrangement of 3,4-dialkenyl-β-lactams can produce eight-membered tetrahydroazocinones. nih.gov While this is a synthetic route to the ring system rather than a reaction of this compound itself, it highlights the accessibility of such structures.
More relevant to the reactivity of this compound is the potential for ring expansion involving the iodo-substituent. While direct examples are scarce, ring expansion of other halo-substituted cyclic systems is known. For instance, iodine(III)-mediated ring expansion of methylenic heterocycles has been reported. researchgate.net It is conceivable that under specific conditions, the iodo group in this compound could be transformed into a leaving group, initiating a rearrangement and expansion to a nine-membered ring system.
Participation in Cascade and Tandem Reactions
The inherent reactivity of the C-I bond makes this compound a suitable substrate for cascade and tandem reactions, allowing for the rapid construction of complex molecular architectures.
Radical cascade cyclizations are powerful tools in organic synthesis. nih.govrsc.org The carbon-iodine bond in this compound can be homolytically cleaved to generate a radical at the C3 position. If the nitrogen atom of the lactam is substituted with an appropriate unsaturated moiety (e.g., an alkenyl or alkynyl group), this radical can initiate an intramolecular cyclization cascade.
Studies on the radical cyclization of α-haloamides have shown that it is possible to form various lactam ring sizes. nih.gov Although challenges such as competing hydrodehalogenation can occur, methods using photoredox catalysis or photoenzymes have been developed to improve the efficiency of these cyclizations. nih.gov For example, a reductive radical cyclization of an N-alkenyl-3-iodoazocan-2-one derivative could potentially lead to the formation of a bicyclic system. The regioselectivity of the initial cyclization (e.g., 5-exo vs. 6-endo) would depend on the length and nature of the unsaturated tether.
Table 2: Examples of Radical Cyclizations of Haloamides This table presents analogous reactions as direct data for this compound is not available.
| Substrate | Reagents | Product | Reference |
| α-Chloroamide | nBu3SnH, AIBN | γ, δ, ε, and ζ-lactams | nih.gov |
| α-Chloroamide | Ir photocatalyst, nBu3N | γ, δ, ε, and ζ-lactams | nih.gov |
| Unsaturated epoxynitriles | Titanocene chloride | Polycyclic products | thieme-connect.de |
These examples demonstrate the feasibility of using a radical generated from a C-X bond to initiate complex cyclization cascades.
Functional Group Interconversions
The iodo group at the C3 position of this compound is a versatile handle for a variety of functional group interconversions, primarily through nucleophilic substitution reactions. ub.eduvanderbilt.eduimperial.ac.uk The reactivity of the C-I bond is the highest among halogens in S_N2 reactions. vanderbilt.edu
Common transformations would involve the displacement of the iodide by various nucleophiles. For example:
Azides: Reaction with sodium azide would yield 3-azidoazocan-2-one, a precursor to the corresponding amine.
Amines: Direct substitution with primary or secondary amines would lead to 3-aminoazocan-2-one (B3190173) derivatives.
Thiols: Thiolates can displace the iodide to form 3-thioether derivatives.
Hydroxides: Under appropriate conditions, hydrolysis could afford 3-hydroxyazocan-2-one.
These transformations are fundamental in organic synthesis for introducing diverse functionalities and building more complex molecules. The choice of solvent and reaction conditions is crucial to control the outcome, especially to avoid competing elimination reactions. vanderbilt.edu
Table 3: Representative Functional Group Interconversions of Alkyl Halides This table presents analogous reactions as direct data for this compound is not available.
| Starting Material | Reagent(s) | Product Functional Group | Reference |
| Alkyl Iodide | NaN3 | Azide | vanderbilt.edu |
| Alkyl Bromide | R2NH | Amine | imperial.ac.uk |
| Alkyl Iodide | RSH, Base | Thioether | vanderbilt.edu |
| Alkyl Halide | NaOH | Alcohol | ub.edu |
Computational and Theoretical Investigations of 3 Iodoazocan 2 One
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict molecular geometries, energies, and other properties.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 3-Iodoazocan-2-one, this would involve calculating the most stable three-dimensional structure, including its bond lengths, bond angles, and dihedral angles. Electronic structure analysis examines the distribution and energies of electrons within the optimized molecular geometry. This provides insight into the molecule's bonding, reactivity, and spectroscopic properties.
Despite extensive searches, no specific studies providing optimized geometry parameters or detailed electronic structure analysis for this compound were found.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. rsc.orgnih.gov The energy and spatial distribution of these orbitals are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). rsc.org An analysis for this compound would involve calculating the energies of its HOMO and LUMO and visualizing their shapes to predict how the molecule might interact in chemical reactions.
Specific FMO analysis data, such as HOMO-LUMO energy gaps or orbital visualizations for this compound, are not available in the retrieved search results.
Electrostatic Surface Potential (ESP) Mapping
An Electrostatic Surface Potential (ESP) map illustrates the electrostatic potential on the electron density surface of a molecule. It is a color-coded map where different colors represent different values of electrostatic potential, typically with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles). ESP maps are valuable for predicting non-covalent interactions and identifying reactive sites.
No published research containing an ESP map for this compound could be located.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds, and the energy associated with each. For a flexible eight-membered ring like azocane (B75157), this analysis is complex. An energy landscape is a plot of the molecule's potential energy as a function of its conformational degrees of freedom. This landscape reveals the relative stabilities of different conformers and the energy barriers between them.
A conformational analysis and the corresponding energy landscape for this compound have not been reported in the scientific literature found.
Reaction Mechanism Elucidation
Computational chemistry is frequently used to elucidate the step-by-step mechanism of chemical reactions, including the identification of intermediates and transition states.
Transition State Calculations for Cyclization Reactions
This compound is a product of an iodocyclization reaction, likely from a precursor such as an unsaturated amide (e.g., hept-7-enamide). Transition state calculations for this type of reaction would involve locating the highest energy point along the reaction coordinate leading to the formation of the eight-membered ring. These calculations help to understand the reaction's feasibility, kinetics, and stereoselectivity by determining the activation energy. While DFT studies on iodocyclization reactions of other amides exist, specific transition state calculations for the formation of this compound were not found.
Stereochemical Preference Determination through Theoretical Modeling
The stereochemistry of this compound, a chiral molecule due to the stereocenter at the C3 position, can be rigorously investigated using theoretical modeling techniques. While direct experimental and computational studies on this specific molecule are not extensively documented in publicly available literature, the stereochemical preferences can be predicted and understood by applying established computational methodologies used for analogous halogenated lactams and medium-sized ring systems. mdpi.comprinceton.edu
Theoretical determination of the preferred stereoisomer (R or S) and the conformational landscape of each enantiomer relies heavily on computational chemistry methods. The process typically begins with a conformational search to identify all possible low-energy structures of the azocan-2-one ring. mdpi.com Medium-sized rings like the eight-membered azocane are known for their conformational flexibility, potentially adopting several stable conformations such as boat-chair, boat-boat, and chair-chair forms. princeton.edu The presence of the lactam functionality and the bulky iodine substituent at the α-position to the carbonyl group significantly influences the conformational energies.
Density Functional Theory (DFT) calculations are a powerful tool for optimizing the geometry of these conformers and calculating their relative energies. nih.govmdpi.com By comparing the total electronic energies of the optimized structures for both the (R)-3-Iodoazocan-2-one and (S)-3-Iodoazocan-2-one, the thermodynamically most stable isomer can be identified. These calculations often incorporate solvent effects, using models like the Polarizable Continuum Model (PCM), to provide a more accurate representation of the molecule's behavior in a solution, which is crucial for predicting outcomes of chemical reactions. mdpi.com
Furthermore, computational methods can elucidate the factors driving the stereochemical preference. Analysis of the optimized geometries can reveal key non-covalent interactions, such as steric hindrance and dipole-dipole interactions, that destabilize certain conformations. For instance, the bulky iodine atom will preferentially occupy a position that minimizes steric clashes with the rest of the ring, a factor that can be quantified through computational analysis.
A hypothetical workflow for determining the stereochemical preference of this compound would involve the following steps:
Initial 3D Structure Generation : Generation of initial 3D structures for both (R) and (S) enantiomers.
Conformational Search : Employing molecular mechanics (MM) methods to perform a systematic or stochastic search for all possible ring conformations for each enantiomer. mdpi.com
DFT Optimization : The low-energy conformers identified by MM are then subjected to geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G* or higher). researchgate.net
Energy Calculation and Boltzmann Averaging : Single-point energy calculations with a larger basis set and inclusion of solvation models provide accurate relative energies of the conformers. These energies are used to calculate the Boltzmann population of each conformer at a given temperature, revealing the most populated and thus most likely-to-be-observed structures.
Chiroptical Properties Simulation : To connect theoretical models with potential experimental validation, chiroptical properties such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectra can be simulated for the lowest energy conformers. mdpi.com Comparison of these simulated spectra with experimental data would allow for the unambiguous assignment of the absolute configuration.
This theoretical approach provides a robust framework for predicting and understanding the stereochemical preferences of this compound, even in the absence of direct experimental data.
Quantum Chemical Descriptors and Structure-Reactivity Correlations
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule, which quantify its physicochemical properties and reactivity. For this compound, these descriptors, calculated using methods like DFT, can provide profound insights into its chemical behavior and allow for the establishment of structure-reactivity relationships. researchgate.netnih.gov These relationships are crucial for predicting how the molecule will behave in different chemical environments and for designing new synthetic pathways.
The reactivity of this compound is largely dictated by the interplay of the lactam ring, the electron-withdrawing carbonyl group, and the electrophilic iodine atom at the α-position. Quantum chemical descriptors can help to deconstruct these electronic effects.
Key Quantum Chemical Descriptors and Their Relevance:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.
The HOMO energy indicates the molecule's ability to donate electrons (nucleophilicity).
The LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO (the HOMO-LUMO gap ) is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net For this compound, the LUMO is expected to be localized around the C-I bond and the carbonyl carbon, indicating these as likely sites for nucleophilic attack.
Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It reveals the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the MEP would likely show a region of positive potential around the iodine atom and the carbonyl carbon, marking them as electrophilic centers. The nitrogen and oxygen atoms would exhibit negative potential, indicating their nucleophilic character.
Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken, NBO, or Hirshfeld population analysis) provides a quantitative measure of the electron distribution. In this compound, the carbon atom bonded to iodine (C3) would carry a partial positive charge, making it susceptible to nucleophilic substitution. The iodine atom itself, due to the phenomenon of halogen bonding, can also act as an electrophilic center.
Global Reactivity Descriptors: These descriptors are derived from the HOMO and LUMO energies and provide a more general picture of reactivity.
Electronegativity (χ): The tendency to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. researchgate.net
Structure-Reactivity Correlations:
By calculating these descriptors for this compound and comparing them to a series of related α-haloamides, it is possible to establish structure-reactivity relationships. nih.gov For instance, one could correlate the calculated LUMO energy with the experimentally observed rate of reaction with a given nucleophile. A lower LUMO energy would be expected to correlate with a faster reaction rate.
Similarly, the strength of the C-I bond can be assessed computationally through bond dissociation energy (BDE) calculations. This value can be correlated with the propensity of the molecule to undergo reactions involving the cleavage of this bond, such as radical reactions or certain substitution reactions.
The following table provides a hypothetical set of calculated quantum chemical descriptors for this compound, illustrating the type of data that would be generated in a computational study.
| Descriptor | Hypothetical Value | Implication for Reactivity |
| HOMO Energy | -7.5 eV | Moderate nucleophilicity, likely centered on the lactam nitrogen and oxygen. |
| LUMO Energy | -1.2 eV | High electrophilicity, indicating susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 6.3 eV | Indicates a relatively stable but reactive molecule. researchgate.net |
| Electrophilicity Index (ω) | 1.8 eV | Quantifies the molecule as a moderate to strong electrophile. |
| Charge on C3 | +0.25 e | Confirms the electrophilic nature of the carbon atom bearing the iodine. |
| Charge on Iodine | +0.10 e | Suggests potential for halogen bonding interactions. |
These theoretical descriptors provide a powerful framework for understanding and predicting the chemical behavior of this compound, guiding synthetic efforts and the exploration of its potential applications.
3 Iodoazocan 2 One As a Synthetic Building Block and Intermediate
Role in the Construction of Complex Polycyclic N-Heterocycles
The inherent functionality of 3-iodoazocan-2-one makes it a promising starting material for the synthesis of intricate polycyclic N-heterocycles. The iodo substituent can serve as a handle for intramolecular cyclization reactions, leading to the formation of new rings fused or bridged to the azocanone core. For instance, the introduction of a nucleophilic moiety elsewhere on the azocane (B75157) ring or on an N-substituent could facilitate intramolecular cyclization, yielding bicyclic lactams. Such strategies are crucial in the assembly of complex natural product-like scaffolds. rsc.orgnih.gov
Radical cyclizations represent a powerful tool for forming carbon-carbon bonds. researchwithrutgers.com In the context of this compound, the carbon-iodine bond can be homolytically cleaved using radical initiators or photoredox catalysis to generate an α-acyl radical. This reactive intermediate could then participate in intramolecular cyclizations with appropriately positioned unsaturation (e.g., an alkene or alkyne tethered to the nitrogen atom or another position on the ring), leading to the formation of bicyclic systems. The regioselectivity of such cyclizations would be governed by Baldwin's rules, with 5-exo or 6-exo cyclizations generally being favored.
Furthermore, transition metal-catalyzed reactions offer a pathway to polycyclic systems. Palladium-catalyzed intramolecular Heck reactions, for example, could be envisioned where an unsaturated side chain attached to the nitrogen atom of this compound undergoes cyclization onto the α-position, displacing the iodide. mdpi.com This approach is well-established for the synthesis of bridged lactams and other complex heterocyclic frameworks.
Table 1: Potential Intramolecular Cyclization Reactions of this compound Derivatives
| Starting Material Derivative | Reaction Type | Potential Polycyclic Product |
|---|---|---|
| N-alkenyl-3-iodoazocan-2-one | Radical Cyclization | Fused or Bridged Bicyclic Lactam |
| N-alkenyl-3-iodoazocan-2-one | Heck Reaction | Fused or Bridged Bicyclic Lactam |
| This compound with a nucleophilic N-substituent | Intramolecular SN2 | N-Bridged Bicyclic Lactam |
Note: The specific outcome of these hypothetical reactions would depend on the length and nature of the tether and the reaction conditions.
Strategies for Scaffolds Diversification Utilizing the this compound Core
The this compound core is ripe for diversification, allowing for the generation of libraries of structurally related compounds. The reactivity of the C-I bond is central to these diversification strategies.
Nucleophilic substitution reactions at the α-position can be used to introduce a wide array of functional groups. Reactions with various nucleophiles such as azides, amines, thiols, and stabilized carbanions would yield a diverse set of 3-substituted azocan-2-ones. nih.gov For example, reaction with sodium azide (B81097) would produce 3-azidoazocan-2-one, a precursor for the corresponding α-amino lactam or for the construction of triazole-containing heterocycles. chinesechemsoc.org
Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, could be employed to introduce new carbon-carbon bonds at the α-position. These reactions would allow for the attachment of aryl, alkynyl, and vinyl groups, respectively, significantly expanding the structural diversity of the azocanone scaffold. Such diversification is a common strategy in medicinal chemistry for exploring structure-activity relationships.
Ring expansion and contraction strategies could also be applied to the this compound core. For example, ring expansion of medium-sized lactams can be achieved through various methods, including conjugate addition/ring expansion cascade reactions, potentially leading to larger, 11- or 12-membered lactams. nih.govnsf.gov Conversely, transannular cyclizations followed by cleavage of specific bonds could lead to the formation of smaller, fused ring systems.
Table 2: Potential Diversification Reactions of this compound
| Reagent | Reaction Type | Product Class |
|---|---|---|
| Sodium Azide | SN2 | 3-Azidoazocan-2-ones |
| Arylboronic Acid, Pd catalyst | Suzuki Coupling | 3-Arylazocan-2-ones |
| Terminal Alkyne, Pd/Cu catalyst | Sonogashira Coupling | 3-Alkynylazocan-2-ones |
| Acryloyl Chloride followed by amine | Conjugate Addition/Ring Expansion | Medium-sized bis-lactams |
Precursor to Fused and Bridged Ring Systems
Fused and bridged bicyclic nitrogen heterocycles are important structural motifs in many biologically active compounds. mdpi.com this compound is a promising precursor for both of these architectural types.
Fused Ring Systems: The synthesis of fused ring systems from this compound can be envisioned through several pathways. One approach involves the introduction of a side chain at the nitrogen atom that contains a nucleophile or a group capable of participating in a cyclization reaction. For example, an N-allyl or N-propargyl substituent could undergo an intramolecular Heck reaction or a radical cyclization to form a five- or six-membered ring fused to the azocane core. gla.ac.uk Annulation reactions, where a bifunctional reagent reacts with both the nitrogen and the α-carbon (following a substitution or coupling reaction), could also be employed to construct a fused ring.
Bridged Ring Systems: The construction of bridged bicyclic lactams is a significant challenge in organic synthesis. mdpi.comresearchgate.net The this compound scaffold offers a potential entry into such systems via intramolecular bond formation between the α-carbon and another non-adjacent atom of the azocane ring or a substituent thereon. Transannular cyclizations are a key strategy for forming such bonds in medium-sized rings. For instance, under basic conditions, an intramolecular SN2 reaction could occur if a nucleophilic center can be generated at a suitable position (e.g., C5 or C6) of the azocane ring, leading to a bridged structure.
Alternatively, a radical-based approach could be employed. Generation of an α-acyl radical from this compound, in the presence of an internal double bond within the azocane ring (which would require a precursor with unsaturation), could lead to a transannular radical cyclization, forming a bridged bicyclic system. The feasibility of such reactions is highly dependent on the stereochemistry and conformational preferences of the eight-membered ring. nih.gov
Utility in Total Synthesis Endeavors (General Synthetic Utility)
While specific applications of this compound in total synthesis are not yet documented, its potential utility can be inferred from the importance of functionalized medium-ring lactams in the synthesis of complex natural products. Many alkaloids and other biologically active molecules contain eight-membered rings or are derived from intermediates containing such rings.
The this compound scaffold provides a handle for introducing key functionalities or for initiating ring-forming cascades that are central to the assembly of complex target molecules. For example, the iodo group can be replaced with a more complex fragment via a cross-coupling reaction, thereby building up the carbon skeleton of a natural product. The lactam moiety itself can be a stable surrogate for an amino acid or a peptide bond within a larger structure, or it can be further transformed (e.g., reduced to a cyclic amine).
Q & A
Basic Research Questions
Q. What are the recommended synthesis methods for 3-Iodoazocan-2-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves iodination of azocan-2-one derivatives using iodinating agents like iodine monochloride (ICl) or N-iodosuccinimide (NIS). Reaction optimization should focus on temperature control (e.g., 0–25°C), solvent selection (polar aprotic solvents like DMF or THF), and stoichiometric ratios of reactants. Monitoring intermediates via thin-layer chromatography (TLC) or in-situ NMR can help adjust reaction kinetics. For reproducibility, document variables such as pH, catalyst presence (e.g., Lewis acids), and inert atmosphere conditions .
Q. How should researchers characterize the molecular structure of this compound to confirm its identity and purity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm the azocanone ring structure and iodine substitution pattern.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peak).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable).
- HPLC : Purity assessment with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all manipulations.
- Storage : Store in amber vials at 2–8°C to prevent photodegradation and thermal decomposition.
- Waste Disposal : Follow institutional guidelines for halogenated organic waste. Neutralize residual iodine with sodium thiosulfate before disposal .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in reported reactivity or spectroscopic data for this compound?
- Methodological Answer :
- Comparative Analysis : Replicate conflicting experiments under standardized conditions (e.g., solvent purity, humidity control).
- Advanced Spectroscopy : Use 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals.
- Computational Validation : Compare experimental IR or Raman spectra with density functional theory (DFT)-calculated vibrational modes.
- Peer Review : Collaborate with independent labs to validate findings and identify potential systematic errors .
Q. How can computational chemistry models predict the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- DFT Calculations : Use software like Gaussian or ORCA to model reaction pathways (e.g., iodine substitution kinetics, ring-opening reactions).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates.
- Docking Studies : Explore interactions with biological targets (if applicable) using AutoDock or Schrödinger Suite.
- Validation : Cross-reference computational results with experimental data (e.g., kinetic isotope effects) .
Q. What experimental designs are effective for studying the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/visible) to simulate long-term degradation.
- Analytical Endpoints : Quantify degradation products via LC-MS and track iodine loss using inductively coupled plasma mass spectrometry (ICP-MS).
- Statistical Modeling : Apply Arrhenius kinetics to predict shelf life under standard storage conditions .
Data Analysis and Reporting
Q. How should researchers address discrepancies in yield or purity data across multiple synthesis batches?
- Methodological Answer :
- Root-Cause Analysis : Use fishbone diagrams to identify variables (e.g., reagent lot variability, temperature fluctuations).
- Design of Experiments (DoE) : Apply factorial designs to isolate critical factors (e.g., stirring rate, solvent drying).
- Quality Control (QC) : Implement in-process controls (IPC) like real-time pH monitoring or inline FTIR .
Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism or R.
- ANOVA : Compare means across concentration groups with post-hoc Tukey tests.
- EC50/IC50 Calculation : Use four-parameter logistic curves with 95% confidence intervals.
- Reproducibility : Report inter-assay variability and include positive/negative controls in each experiment .
Ethical and Compliance Considerations
Q. How can researchers ensure compliance with ethical guidelines when publishing data on this compound?
- Methodological Answer :
- Data Transparency : Share raw spectra, chromatograms, and crystallographic data in supplementary materials.
- Citation Integrity : Cite primary literature for synthetic methods and avoid referencing retracted papers.
- Conflict of Interest (COI) : Disclose funding sources and institutional affiliations in the manuscript .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
